molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703
CAS No.: 198964-46-4
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
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Patent
US07135242B2

Procedure details

10.0 g (31.0 mmol) of 2,7-dibromofluorene, 19.7 g (89.0 mmol) of 1-bromooctane, 25 ml of dimethylsulfoxide, 24.9 g (623 mmol) of sodiumhydroxide and 50 ml of water were added to a 200 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 80° C. After the dissolution of the 2,7-dibromofluorene was confirmed, 608 mg (2.66 mmol) of benzyltriethylammonium chloride was added, and the resulting mixture was heated and agitated for 20 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
608 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CS(C)=O.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:12][CH2:11][CH3:10])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:4]=2[CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
19.7 g
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
24.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Step Three
Name
Quantity
608 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
agitated for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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